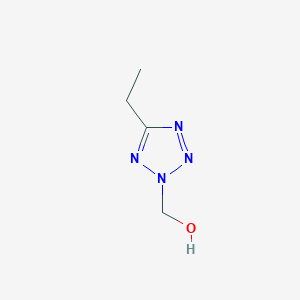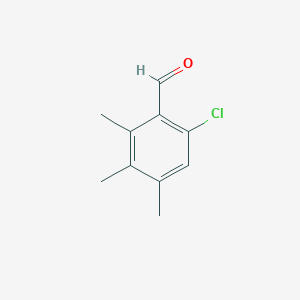
6-Chloro-2,3,4-trimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3,4-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 6th position and three methyl groups at the 2nd, 3rd, and 4th positions. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,3,4-trimethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and selectivity of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 6-Chloro-2,3,4-trimethylbenzoic acid.
Reduction: 6-Chloro-2,3,4-trimethylbenzyl alcohol.
Substitution: 6-Methoxy-2,3,4-trimethylbenzaldehyde.
Applications De Recherche Scientifique
6-Chloro-2,3,4-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3,4-trimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the aldehyde carbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
6-Bromo-2,3,4-trimethylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity due to the larger atomic size and different electronegativity of bromine.
2,4,6-Trimethylbenzaldehyde: Similar structure but with methyl groups at different positions, affecting the compound’s steric and electronic properties.
Propriétés
Numéro CAS |
88174-37-2 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
6-chloro-2,3,4-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-6-4-10(11)9(5-12)8(3)7(6)2/h4-5H,1-3H3 |
Clé InChI |
GTEJEULZGAXFRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


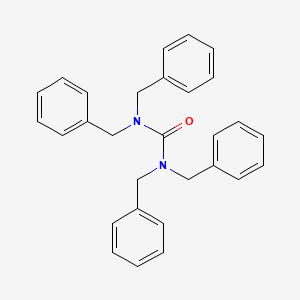
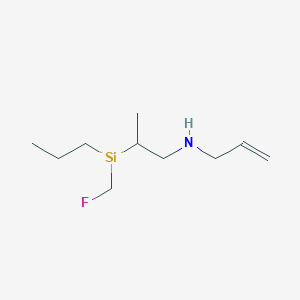
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
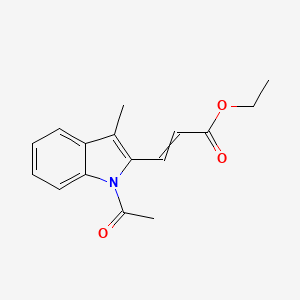
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)


![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)



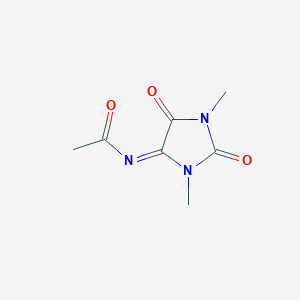
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
